1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile
Description
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted at the 4-position with a cyano group and at the 1-position with a cyclopropanecarbonyl moiety linked to a 4-fluorophenyl ring. This structure combines aromatic, aliphatic, and strained cyclopropane elements, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition. Its molecular formula is C16H16FN3O (molecular weight: 297.32 g/mol).
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-9-5-12(11-18)6-10-19/h1-4,12H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDGLHZFNGETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile typically involves multiple steps:
Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring, which can be achieved through the reaction of 4-fluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield 1-(4-fluorophenyl)cyclopropanecarboxylic acid.
Conversion to Carbonyl Chloride: The carboxylic acid is then converted to the corresponding carbonyl chloride using thionyl chloride.
Formation of the Piperidine Derivative: The carbonyl chloride is reacted with piperidine-4-carbonitrile in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile serves as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its unique structure allows for the creation of more complex molecules.
Biology
The compound is studied for its potential biological activities, particularly its interactions with enzymes and receptors:
- Neurotransmitter Modulation: It may influence neurotransmitter release by binding to dopamine receptors, indicating potential therapeutic effects in neurological disorders.
- Anticancer Activity: Preliminary studies suggest efficacy against specific cancer cell lines, warranting further investigation into its mechanisms of action.
Medicine
Research is ongoing to explore its therapeutic potential in treating:
- Neurological Disorders: Potential benefits in conditions like depression or schizophrenia due to its interaction with neurotransmitter systems.
- Cancer Treatment: Investigations are focused on its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Case Study 1: Neurological Applications
Research published in pharmacological journals indicates that this compound has shown promise in modulating dopamine receptor activity. In vitro studies demonstrated that the compound could enhance dopamine signaling pathways, suggesting potential applications in treating Parkinson's disease and schizophrenia.
Case Study 2: Anticancer Research
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with dopamine receptors in the brain, influencing neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related piperidine-4-carbonitrile derivatives, emphasizing substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity Compound 77 (C26H31FN5O2) exhibits dual IC50 values (13.0 nM and 572.0 nM), likely due to assay variability or stereochemical factors. The 4-fluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-methyl-4-phenyl-4-cyanopiperidine) . The trifluoromethylphenyl group in compound 9a introduces stronger electron-withdrawing effects, which could alter binding kinetics or metabolic clearance relative to the target’s fluorophenyl group .
Physicochemical Properties The target compound’s lower molecular weight (297.32 vs. 464.56 for Compound 77) suggests better bioavailability and oral absorption. For example, 1-(2-chloroethyl)piperidine-4-carbonitrile (MW 172.66) lacks aromatic rings, resulting in lower molecular complexity and possibly faster renal clearance .
Synthetic Considerations and describe coupling reactions (e.g., piperazine-carbonyl linkages) for synthesizing quinoline-piperidine hybrids, which may parallel the target compound’s synthesis. The cyclopropanecarbonyl group likely requires specialized reagents or photochemical methods for cyclopropane ring formation .
Potential Limitations The cyclopropane ring in the target compound may confer strain-induced reactivity, raising concerns about chemical stability under physiological conditions. Analogous compounds (e.g., Compound 77) with bulkier substituents might mitigate this issue .
Research Implications
The target compound’s structural simplicity compared to quinoline-based analogs (e.g., Compound 77) positions it as a promising lead for further optimization. Future studies should focus on:
- Enzymatic assays to quantify ALDH1A1 or similar enzyme inhibition.
- ADMET profiling to evaluate solubility, metabolic stability, and toxicity.
Biological Activity
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile, with the molecular formula CHFNO, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that combines a cyclopropane ring, a piperidine moiety, and a carbonitrile group, which may contribute to its interactions with various biological targets.
- Molecular Weight : 272.32 g/mol
- CAS Number : 2329429-93-6
- Structure : The compound consists of a 4-fluorophenyl group attached to a cyclopropanecarbonyl linked to a piperidine ring with a carbonitrile substituent.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research suggests that it may modulate neurotransmitter release by binding to dopamine receptors, which could have implications for treating neurological disorders. Additionally, the carbonitrile group may play a role in the compound's reactivity and interaction with biological targets.
Pharmacological Applications
This compound has been investigated for various pharmacological applications:
- Neurological Disorders : Preliminary studies indicate potential efficacy in modulating neurotransmitter systems, which could be beneficial in conditions like depression or schizophrenia.
- Anticancer Activity : The compound has shown promise in preliminary studies as an anticancer agent, with ongoing research aimed at elucidating its mechanisms against specific cancer cell lines .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on different cell lines. For instance, tests on human tumor cell lines have indicated moderate cytotoxicity, suggesting that it may inhibit cell proliferation through mechanisms that require further investigation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their structural analogs:
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the piperidine and cyclopropane rings affect biological activity. Compounds with similar structures have been tested for their ability to inhibit specific enzymes or receptors involved in disease pathways .
- Comparative Studies : Comparative analyses with structurally similar compounds such as 1-(4-Fluorophenyl)cyclopropanecarbonitrile and its derivatives have provided insights into how slight variations in chemical structure can lead to significant differences in biological activity.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclopropanation of 4-fluorophenyl precursors followed by coupling with piperidine-4-carbonitrile. A critical intermediate is 1-(4-fluorophenyl)cyclopropanecarbonyl chloride, generated via dichlorocarbene-mediated [2+1] cycloaddition. This intermediate is reacted with piperidine-4-carbonitrile under Schotten-Baumann conditions (e.g., aqueous NaOH and dichloromethane). Key steps include optimizing cyclopropane ring formation using phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to improve reaction efficiency and yield .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the fluorophenyl group (e.g., 19F NMR δ −54 to −58 ppm) and piperidine ring protons (δ 1.5–3.5 ppm).
- FT-IR : Verify the carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) stretches.
- X-ray crystallography : Resolves cyclopropane ring geometry (bond lengths: 1.50–1.54 Å; internal angles: 58–62°) and intramolecular hydrogen bonds (e.g., C–H···N interactions stabilizing the piperidine conformation) .
Q. What safety protocols are recommended for handling the nitrile group during synthesis?
- Methodological Answer :
- Use a fume hood with HEPA filtration and nitrile-rated gloves.
- Quench cyanide byproducts with FeSO4/NaHCO3 solution.
- In case of inhalation, administer oxygen and seek medical attention. Emergency procedures align with standardized protocols for nitrile-containing compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for the cyclopropane moiety?
- Methodological Answer : Discrepancies often arise from torsional strain or crystal packing effects. Compare experimental bond lengths/angles (e.g., C–C: 1.52 Å; angles: 60° ± 2°) with DFT-optimized geometries. If deviations exceed 5%, re-evaluate solvent or lattice forces. For example, shows C–H···F interactions in crystal packing can distort angles by 3° versus gas-phase models. Use Hirshfeld surface analysis to quantify intermolecular forces .
Q. What methodological considerations are critical when assessing in vitro antimicrobial activity?
- Methodological Answer :
- Assay Design : Follow CLSI M07-A10 guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models. Test concentrations in DMSO (≤1% v/v) to avoid solvent toxicity.
- Structure-Activity Analysis : Analog studies (e.g., ) suggest planar fluorophenyl conformations enhance activity. Use molecular docking (e.g., AutoDock Vina) to correlate conformational flexibility with MIC values .
Q. How can HPLC methods be optimized to quantify trace impurities in synthesized batches?
- Methodological Answer :
- Column : C18 with methanol/sodium acetate-1-octanesulfonate buffer (65:35, pH 4.6).
- Detection : UV at 254 nm (nitrile absorption).
- Gradient : 5–95% methanol over 30 minutes to resolve cyclopropane-opening byproducts. Adjust pH to 4.6 ± 0.1 for optimal peak symmetry, as recommended in .
Q. What strategies improve the yield of the cyclopropanation step in large-scale synthesis?
- Methodological Answer :
- Use slow addition of dichlorocarbene precursors (e.g., CHCl3/KOH) under inert atmospheres.
- Employ ultrasound irradiation (20–40 kHz) to enhance reaction homogeneity.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and isolate intermediates via flash chromatography .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between structural analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
